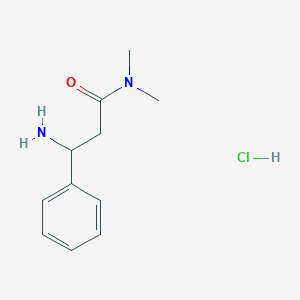
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a compound with the CAS Number: 1864058-04-7 . It has a molecular weight of 228.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.72 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.作用機序
The mechanism of action of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its ability to act as a chiral catalyst in various chemical reactions. This compound functions by interacting with the reactants and stabilizing the transition state, leading to the formation of the desired product. The chiral nature of this compound enables it to selectively catalyze the formation of a specific enantiomer of the product.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound has also been found to be stable under various reaction conditions, making it a suitable candidate for use in chemical and pharmaceutical industries.
実験室実験の利点と制限
The advantages of using 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride as a catalyst in laboratory experiments include its excellent catalytic activity and selectivity, its chiral nature, and its stability under various reaction conditions. However, the limitations of using this compound include its high cost and the need for careful control of reaction conditions to obtain a high yield of the desired product.
将来の方向性
There are several future directions for the use of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in scientific research. One potential area of research is the development of new synthetic methodologies using this compound as a catalyst. This compound could also be used as a ligand in metal-catalyzed reactions to form complex molecules with specific properties. Additionally, the use of this compound in the synthesis of chiral molecules could lead to the development of new drugs and pharmaceuticals with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a promising candidate for use in scientific research. Its excellent catalytic activity and selectivity, chiral nature, and stability under various reaction conditions make it a valuable tool for the synthesis of complex molecules. Further research is needed to explore the full potential of this compound in various fields, including chemical and pharmaceutical industries.
合成法
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of this compound. The most commonly used method for synthesizing this compound involves the reaction of N,N-dimethyl-3-phenylpropanamide with hydroxylamine hydrochloride in the presence of a base.
科学的研究の応用
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride has been extensively studied for its applications in scientific research. It has been found to exhibit excellent catalytic activity in several chemical reactions, including the synthesis of chiral molecules, asymmetric hydrogenation, and oxidation reactions. This compound has also been used as a ligand in metal-catalyzed reactions, leading to the formation of various complex molecules.
Safety and Hazards
特性
IUPAC Name |
3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRHCQYXGTJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)

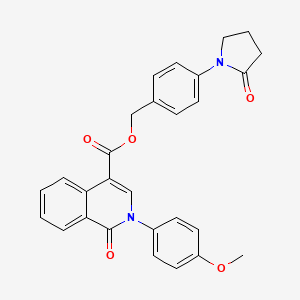

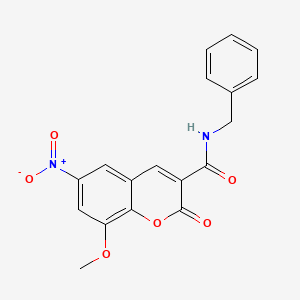
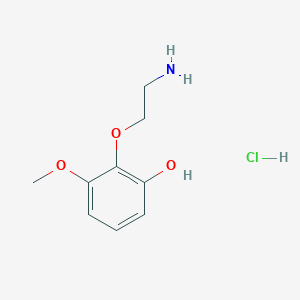
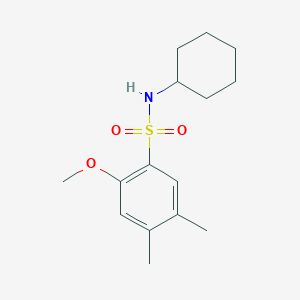
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
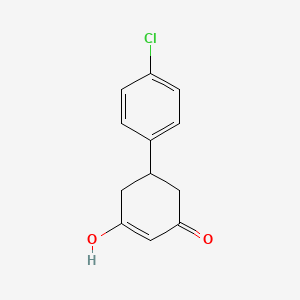
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
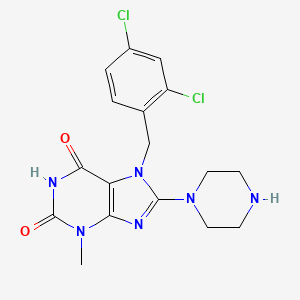
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)